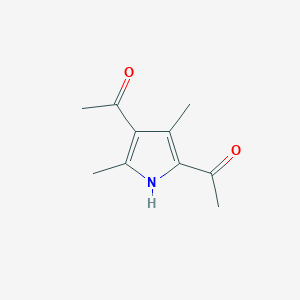

1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone

Descripción general

Descripción

1,1’-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two ethanone groups attached to the 3,5-dimethyl-1H-pyrrole ring, making it a valuable intermediate in organic synthesis and various chemical research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3,5-dimethyl-1H-pyrrole, which can be obtained through the cyclization of appropriate precursors.

Acylation Reaction: The 3,5-dimethyl-1H-pyrrole is then subjected to an acylation reaction using ethanoyl chloride (acetyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods for 1,1’-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone may involve large-scale acylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

1,1’-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ethanone groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrole derivatives.

Aplicaciones Científicas De Investigación

1,1’-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1,1’-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

1,1’-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanol: A similar compound with hydroxyl groups instead of ethanone groups.

3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid: A compound with carboxylic acid groups at the 2 and 4 positions of the pyrrole ring.

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and research .

Actividad Biológica

1,1'-(3,5-Dimethyl-1H-pyrrole-2,4-diyl)diethanone is a compound with potential biological activity that has garnered interest in various fields of research. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₀H₁₃NO₂

- CAS Number: 1500-92-1

- Molecular Weight: 181.22 g/mol

- Structure: The compound features a pyrrole ring substituted with two methyl groups and an ethyl ketone moiety.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies. Key areas of interest include:

- Antimicrobial Activity: Studies have demonstrated that compounds containing pyrrole rings exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Antioxidant Properties: Pyrrole derivatives are known to possess antioxidant capabilities, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

- Cytotoxic Effects: Research indicates that certain pyrrole compounds can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential.

The biological effects of this compound may be attributed to its ability to interact with various cellular targets:

- Reactive Oxygen Species (ROS) Scavenging: The compound may neutralize ROS, thereby reducing oxidative stress and preventing cellular damage.

- Enzyme Inhibition: It has been suggested that this compound could inhibit specific enzymes involved in metabolic pathways related to cancer progression.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against several pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 25 µg/mL for S. aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid. The total antioxidant capacity was measured using the DPPH radical scavenging method.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 30 |

| 50 | 60 |

| 100 | 85 |

Study 3: Cytotoxicity in Cancer Cells

A recent investigation assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The study found that treatment with varying concentrations led to increased apoptosis rates.

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 10 | 20 |

| 25 | 40 |

| 50 | 70 |

Propiedades

IUPAC Name |

1-(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-5-9(7(3)12)6(2)11-10(5)8(4)13/h11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDLJFDTROVUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164449 | |

| Record name | Pyrrole, 2,4-diacetyl-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1500-92-1 | |

| Record name | Pyrrole, 2,4-diacetyl-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001500921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrole, 2,4-diacetyl-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.